

# Spectroscopic and Spectrometric Analysis of Ethyl (trimethylsilyl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl (trimethylsilyl)acetate*

Cat. No.: *B1294435*

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This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for **Ethyl (trimethylsilyl)acetate** (CAS No. 4071-88-9). The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

## Compound Information

Parameter	Value
Compound Name	Ethyl (trimethylsilyl)acetate
Synonyms	Ethyl 2-(trimethylsilyl)acetate, (Trimethylsilyl)acetic acid ethyl ester
CAS Number	4071-88-9
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>2</sub> Si
Molecular Weight	160.29 g/mol
Appearance	Colorless liquid
Boiling Point	156-159 °C
Density	0.876 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.415

## Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl (trimethylsilyl)acetate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.95	Singlet (s)	2H	Si-CH <sub>2</sub> -C(=O)
~1.25	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~0.10	Singlet (s)	9H	-Si(CH <sub>3</sub> ) <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical chemical shifts.

Chemical Shift ( $\delta$ , ppm)	Assignment
~171	C=O
~60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~29	Si-CH <sub>2</sub> -C(=O)
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>
~ -1	-Si(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for **Ethyl (trimethylsilyl)acetate**

Note: The following data are predicted values based on the chemical structure and typical IR frequencies for similar functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1250	Strong	Si-CH <sub>3</sub> bend (umbrella)
~1160	Strong	C-O stretch (ester)
~840	Strong	Si-C stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The mass spectrum for **Ethyl (trimethylsilyl)acetate** is available through the NIST WebBook.[\[1\]](#)[\[2\]](#)

Table 4: Key Fragments in the Mass Spectrum of **Ethyl (trimethylsilyl)acetate**

m/z	Relative Intensity	Possible Fragment Assignment
145	Moderate	$[\text{M} - \text{CH}_3]^+$
117	Moderate	$[\text{M} - \text{OC}_2\text{H}_5]^+$
73	High	$[\text{Si}(\text{CH}_3)_3]^+$
45	Moderate	$[\text{OC}_2\text{H}_5]^+$

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

### NMR Spectroscopy

Sample Preparation: A solution of **Ethyl (trimethylsilyl)acetate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta = 0.00$  ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-5 seconds.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: Approximately 220 ppm.
- Number of Scans: 512-2048 scans, due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-10 seconds.

**Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

## IR Spectroscopy

**Sample Preparation:** A thin film of neat liquid **Ethyl (trimethylsilyl)acetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

**Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.

**Acquisition:**

- A background spectrum of the empty sample holder (or solvent) is first recorded.
- The sample spectrum is then recorded.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.

## Mass Spectrometry

**Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a dilute

solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

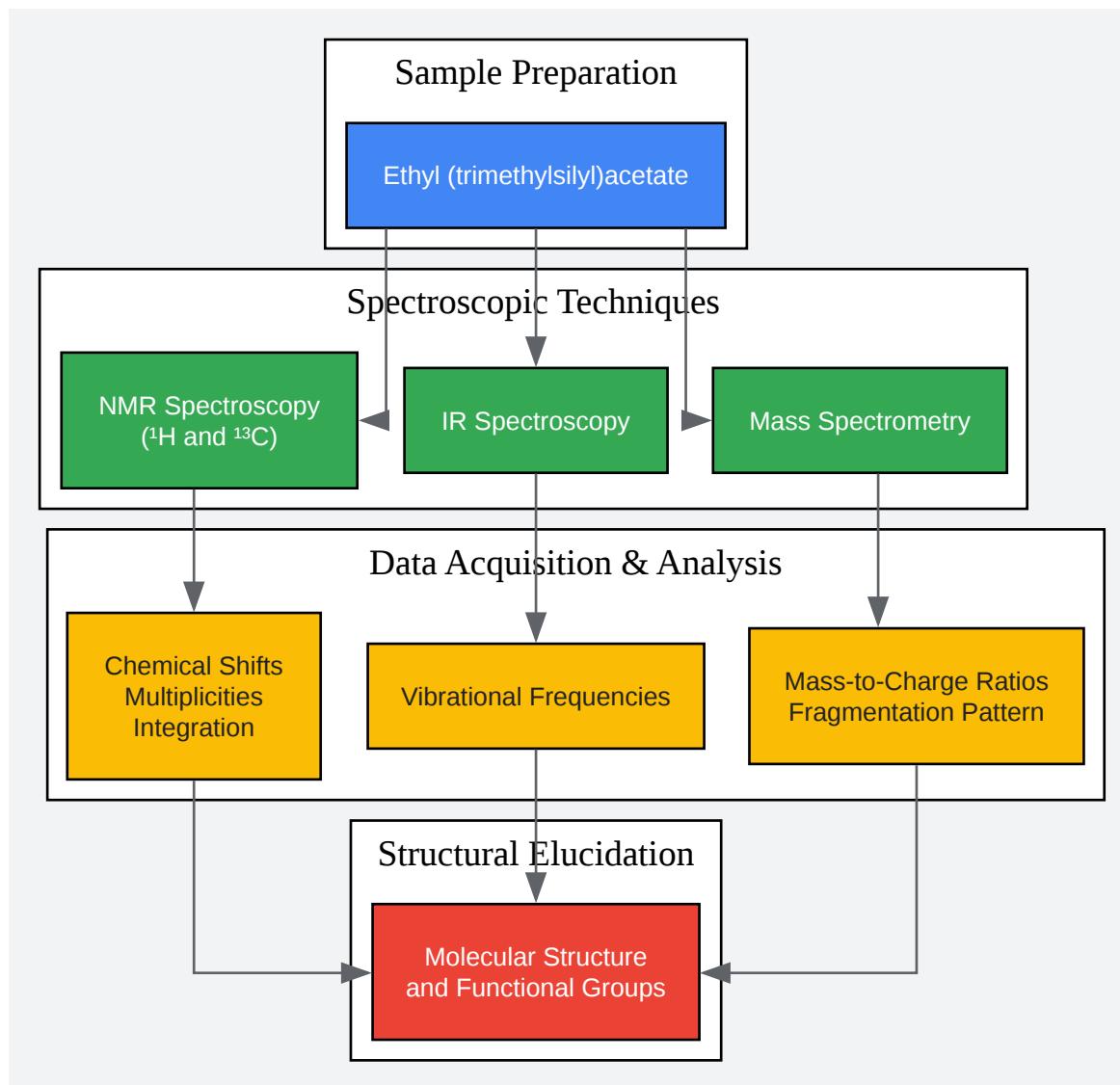
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, coupled with an ionization source.

Acquisition (Electron Ionization - EI):

- Ionization Energy: Typically 70 eV.
- Mass Range: Scanned from a low  $m/z$  (e.g., 40) to a value greater than the molecular weight (e.g., 200).
- Source Temperature: Maintained at a temperature to ensure volatilization without thermal decomposition (e.g., 200-250 °C).

## Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl (trimethylsilyl)acetate**.



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Caption: Workflow for the spectroscopic analysis of **Ethyl (trimethylsilyl)acetate**.

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## References

- 1. Ethyl (trimethylsilyl)acetate [webbook.nist.gov]

- 2. Ethyl (trimethylsilyl)acetate [webbook.nist.gov]
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